molecular formula C5H6ClF2N3 B2901076 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole CAS No. 2138555-23-2

4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole

Cat. No.: B2901076
CAS No.: 2138555-23-2
M. Wt: 181.57
InChI Key: MVSQRFWKAHQWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted with chloromethyl (CH₂Cl), difluoromethyl (CF₂H), and methyl (CH₃) groups. The chloromethyl group enhances electrophilicity, while the difluoromethyl group contributes to metabolic stability and lipophilicity, making it a candidate for drug development .

Properties

IUPAC Name

4-(chloromethyl)-5-(difluoromethyl)-1-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF2N3/c1-11-4(5(7)8)3(2-6)9-10-11/h5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSQRFWKAHQWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)CCl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138555-23-2
Record name 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-(Chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications, particularly focusing on its antimicrobial and antitrypanosomal activities.

  • Chemical Name: this compound
  • CAS Number: 2138555-23-2
  • Molecular Formula: C6H6ClF2N3
  • Molecular Weight: 195.58 g/mol

Synthesis

The synthesis involves standard methods for triazole formation, typically employing azides and alkenes in a cycloaddition reaction. The chloromethyl and difluoromethyl groups are introduced through halogenation and fluorination steps.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles demonstrate potent activity against various bacterial strains. The following table summarizes key findings related to the antibacterial activity of triazole derivatives:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Triazole Derivative AE. coli0.12 µg/mL
Triazole Derivative BS. aureus0.25 µg/mL
This compoundBacillus subtilis0.5 µg/mL (estimated)

The presence of the difluoromethyl group is believed to enhance the compound's lipophilicity, improving membrane penetration and thus increasing its antibacterial efficacy.

Antitrypanosomal Activity

A recent study evaluated the trypanocidal potential of 1,2,3-triazole analogs, including compounds similar to this compound. The results indicated promising activity against Trypanosoma cruzi, with IC50 values significantly lower than those of standard treatments:

CompoundIC50 (µM)Effectiveness Against Amastigotes
Compound X0.21High
Compound Y1.23Moderate
This compound (hypothetical)< 6.20 (predicted)High

The structure–activity relationship (SAR) studies suggest that modifications to the triazole core can enhance biological activity against trypanosomes .

Case Studies

Case Study 1: Antibacterial Screening
In a study conducted by Indian researchers, various triazole derivatives were synthesized and screened for antibacterial activity against E. coli and Bacillus subtilis. The compound with a chloromethyl group showed significant inhibition similar to traditional antibiotics .

Case Study 2: Trypanosoma cruzi Inhibition
A study focusing on triazole-based hybrids demonstrated that certain derivatives exhibited potent activity against T. cruzi, with some compounds achieving IC50 values as low as 0.21 µM. This highlights the potential for developing new treatments for Chagas disease using triazole scaffolds .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Molecular Conformation and Packing

Comparisons with structurally related triazole derivatives reveal critical insights:

  • Halogen-Substituted Triazoles : Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analog (5) exhibit isostructurality in crystal packing despite differing halogen substituents (Cl vs. Br). The chloromethyl group in the target compound may similarly influence intermolecular interactions, such as halogen bonding or van der Waals forces, which are critical for solid-state properties .
  • Difluoromethyl vs. Trifluoromethyl Groups: The electron-withdrawing difluoromethyl group (CF₂H) in the target compound contrasts with trifluoromethyl (CF₃) groups in analogs like 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole.

Physical and Spectral Properties

Key data for the target compound and analogs are summarized below:

Property Target Compound 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) 4-(5-(Trifluoromethyl)-1H-Pyrazol-4-yl)-1H-1,2,3-triazole
Melting Point Not reported Recrystallized from DMF; isostructural with bromo analog 213–215°C (analog with nitro substituent)
IR Spectral Peaks Anticipated C-F (1100–1200 cm⁻¹), C-Cl (700–800 cm⁻¹) C-Cl: ~700 cm⁻¹; C-F: ~1200 cm⁻¹ C≡N: ~2200 cm⁻¹; CF₃: ~1150 cm⁻¹
¹H NMR (δ ppm) CH₃ (2.3–2.6), CF₂H (5.5–6.5) Aromatic protons: 6.8–7.3; CH₃: 2.5–2.6 Triazole H: 8.1–8.3; CF₃: Not observed
Biological Activity Not reported Antimicrobial activity against S. aureus and E. faecalis Tyrosine kinase inhibition (IC₅₀: 6.6–9.7 μM)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole, and how do reaction conditions influence yield?

  • Methodology : Chloromethylation of triazole precursors under acidic conditions (e.g., HCl/formaldehyde) is a common approach. For difluoromethylation, fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are used. Reaction temperature (80–120°C) and solvent polarity (DMSO vs. THF) critically impact regioselectivity and yield .
  • Data Contradictions : Some studies report lower yields (<50%) due to side reactions (e.g., over-fluorination), while optimized protocols using continuous flow reactors achieve >70% purity .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement confirms the triazole ring geometry and substituent orientation. Complementary techniques include 1H^{1}\text{H}/19F^{19}\text{F} NMR for dynamic stereochemical analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Critical Note : Discrepancies in crystallographic data (e.g., bond angles) may arise from twinning or disordered solvent molecules, requiring iterative refinement in SHELX .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans), with MIC values compared to fluconazole .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values. Positive controls (e.g., doxorubicin) and ROS detection kits validate mechanisms .

Advanced Research Questions

Q. How does the electronic configuration of the difluoromethyl group influence binding to cytochrome P450 enzymes?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electrostatic potential surfaces (EPS) of the difluoromethyl group. Comparative molecular docking (AutoDock Vina) into fungal CYP51 active sites identifies H-bonding vs. hydrophobic interactions .
  • Data Insight : Fluorine’s electronegativity enhances dipole interactions with heme iron, but steric clashes may reduce potency in bulkier binding pockets .

Q. What strategies mitigate metabolic instability of the chloromethyl group in vivo?

  • Methodology :

  • Prodrug Design : Replace chloromethyl with a bioreversible group (e.g., acyloxyalkyl) to delay hydrolysis.
  • Metabolic Profiling : LC-MS/MS analysis of liver microsome incubations identifies glutathione adducts as primary detoxification products .
    • Contradictions : Some analogs show increased hepatotoxicity despite stability improvements, suggesting off-target effects require further validation .

Q. How can structural modifications enhance selectivity for cancer vs. non-cancer cells?

  • Methodology :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., nitro) at position 4 to enhance DNA intercalation. Compare logP values (HPLC) to correlate hydrophobicity with membrane permeability .
  • Transcriptomics : RNA-seq of treated cells identifies upregulated apoptosis pathways (e.g., BAX/BCL-2 ratio) to confirm mechanism .

Critical Analysis of Contradictions

  • Synthetic Yield Variability : Lower yields in batch reactors vs. flow systems highlight the need for standardized protocols .
  • Biological Activity : Discrepancies in MIC values across studies may stem from strain-specific resistance or assay conditions (e.g., pH, inoculum size) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.